N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylaniline, 4-nitrobenzaldehyde, and thioglycolic acid. The synthesis may involve the following steps:
Formation of Imidazole Ring: Condensation of 2,3-dimethylaniline with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the imidazole ring.
Thioether Formation: Reaction of the imidazole derivative with thioglycolic acid under basic conditions to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for its antimicrobial, antifungal, or anticancer properties.
Agriculture: As a pesticide or herbicide due to its biological activity.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring and nitro group are often involved in binding interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]acetamide: Lacks the sulfanyl group.
N-(2,3-dimethylphenyl)-2-[1-(4-aminophenyl)imidazol-2-yl]sulfanylacetamide: Contains an amino group instead of a nitro group.
N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]thioacetamide: Contains a thioacetamide group instead of sulfanylacetamide.
Uniqueness
N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of both the sulfanyl and nitro groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-4-3-5-17(14(13)2)21-18(24)12-27-19-20-10-11-22(19)15-6-8-16(9-7-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXQLAVQAZIUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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